Buprenorphine N-oxide

Übersicht

Beschreibung

Buprenorphine is a prescription opioid with different formulations to treat opioid dependence and chronic pain . It’s a strong opioid medicine mainly used to treat moderate to severe pain, for example during or after an operation or a serious injury, or pain from cancer . It’s also used for other types of long-term pain when weaker painkillers have stopped working .

Synthesis Analysis

The commercial route of synthesis for buprenorphine starts from thebaine, a naturally occurring opiate isolated from poppy extract . It involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . Both demethylations are problematic from the safety and sustainability viewpoint, as they involve harmful reagents such as alkyl chloroformates or boron tribromide .Molecular Structure Analysis

Buprenorphine is a partial mu-opioid receptor agonist with a high affinity for the receptor, but lower intrinsic activity compared to other full mu-opioid agonists such as heroin, oxycodone, or methadone . This means that buprenorphine preferentially binds the opioid receptor and displaces lower affinity opioids without activating the receptor to a comparable degree .Chemical Reactions Analysis

Buprenorphine is metabolized by the liver, via CYP3A4 (also CYP2C8 seems to be involved) isozymes of the cytochrome P450 enzyme system, into norbuprenorphine (by N-dealkylation) . The glucuronidation of buprenorphine is primarily carried out by UGT1A1 and UGT2B7, and that of norbuprenorphine by UGT1A1 and UGT1A3 .Physical and Chemical Properties Analysis

Buprenorphine’s properties including low molecular weight, high lipophilicity, and high potency influence its neurobiological effects .Wissenschaftliche Forschungsanwendungen

Transdermal Delivery for Pain Management

Buprenorphine, with its notable efficacy in managing chronic pain, particularly in osteoarthritis, has been researched for transdermal delivery. Zhang et al. (2021) explored the use of buprenorphine-loaded Pluronic F127-reduced graphene oxide transdermal hydrogel. This hydrogel demonstrated sustained release of buprenorphine over 14 days, providing potential for prolonged pain relief in osteoarthritis patients (Zhang et al., 2021).

Pharmacology in Clinical Context

Walsh and Eissenberg (2003) reviewed clinical pharmacology studies on buprenorphine, focusing on its pharmacodynamic actions, safety, abuse liability, and efficacy in opioid maintenance treatment. This comprehensive review provides insights into the clinical application and benefits of buprenorphine in opioid dependence treatment (Walsh & Eissenberg, 2003).

Analgesic Profile in Rodent Models

Christoph et al. (2005) evaluated the analgesic efficacy of buprenorphine in various rodent models of acute and chronic pain. Their findings revealed buprenorphine's broad analgesic profile, suggesting its potential in treating different pain conditions, including neuropathic pain (Christoph et al., 2005).

Clinical Trials for Suicidal Ideation in Opiate Dependence

Ahmadi et al. (2018) conducted a clinical trial to assess the effectiveness of different high doses of buprenorphine in reducing suicidal ideation in acutely depressed, opiate-dependent individuals. This study indicates the potential of buprenorphine in rapid treatment of suicidal ideations in such patients (Ahmadi, Sefidfard Jahromi, & Ehsaei, 2018).

Novel Formulations for Opioid Use Disorder

Walsh et al. (2017) evaluated a weekly subcutaneous buprenorphine depot formulation, CAM2038, for its efficacy in blocking opioid effects and suppressing withdrawal in individuals with opioid use disorder. Their findings support the use of this depot formulation in treating opioid dependence, highlighting its safety and therapeutic benefits (Walsh et al., 2017).

Wirkmechanismus

Safety and Hazards

Using buprenorphine together with other medications that also cause central nervous system depression can lead to serious side effects such as respiratory distress, coma, and even death . Accidental exposure to even one dose of buprenorphine, especially by children, can result in a fatal overdose of buprenorphine .

Zukünftige Richtungen

Buprenorphine induction in the ED has demonstrated efficacy in improving patient engagement and 30-day retention in substance treatment programs . Once a patient reaches a stable dose of buprenorphine (i.e., a dose at which opioid use stops), withdrawal signs and symptoms abate, and cravings are relieved or minimized, follow-up intervals can be lengthened from weekly to biweekly or monthly .

Eigenschaften

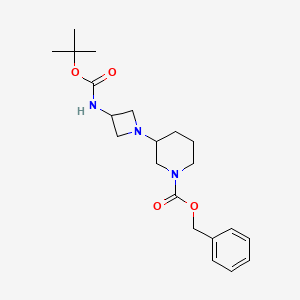

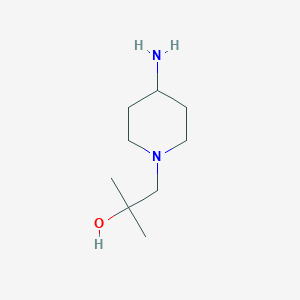

IUPAC Name |

(1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO5/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,34-5)24-28(27)12-13-30(33,16-17-6-7-17)21(27)14-18-8-9-19(31)23(35-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26?,27-,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSWHHMBOWNLKN-OJHOSZFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CC[N+](C3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CC[N@@+]([C@@H]3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747234 | |

| Record name | (1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

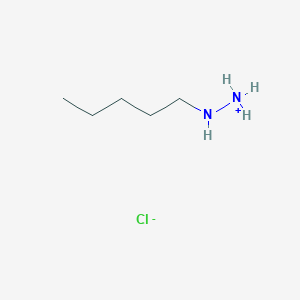

CAS No. |

112242-17-8 | |

| Record name | (1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexaneacetic acid, 4-[4-(4-amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-, methyl ester, trans-](/img/structure/B3364173.png)

![Cyclohexaneacetic acid, 4-[4-(4-chloro-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-, methyl ester, trans-](/img/structure/B3364180.png)

![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-13,13-ditert-butyl-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3364184.png)

![[4-(2-Chloroethoxy)phenyl]methanol](/img/structure/B3364219.png)

![[(3R)-3-fluorooxolan-3-yl]methanol](/img/structure/B3364254.png)